molecular formula C16H21BO2 B1445365 [4-(Adamantan-1-yl)phenyl]boronic acid CAS No. 1527479-23-7

[4-(Adamantan-1-yl)phenyl]boronic acid

Cat. No. B1445365
CAS RN: 1527479-23-7
M. Wt: 256.1 g/mol
InChI Key: GJRCFNUBCUMANE-UHFFFAOYSA-N
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Description

[4-(Adamantan-1-yl)phenyl]boronic acid, commonly referred to as 4-APBA, is a boronic acid derivative of adamantane, a four-membered saturated hydrocarbon. 4-APBA is a versatile compound that has found multiple applications in the fields of organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Clinical Research Advancement

[4-(Adamantan-1-yl)phenyl]boronic acid: plays a crucial role in the advancement of clinical research. It is used in mass spectrometry to streamline the verification of proteins and metabolites of clinical interest, which is essential for the conversion of basic science discoveries into clinical applications . This process is vital for improving human health by enabling the discovery and validation of biomarkers for personalized therapies.

Pharmaceutical Testing

In the pharmaceutical industry, [4-(Adamantan-1-yl)phenyl]boronic acid is utilized for the testing of drugs. It serves as a high-quality reference standard that ensures accurate results during the drug development process . This is particularly important for the synthesis of new medications and the quality control of existing ones.

Sensing Applications

Boronic acids, including [4-(Adamantan-1-yl)phenyl]boronic acid , are extensively used in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions . These properties make them ideal for developing sensors that can detect various biological and chemical substances, which is beneficial for both environmental monitoring and medical diagnostics.

Protein Manipulation and Modification

The interaction of boronic acids with proteins allows for their manipulation and modification[4-(Adamantan-1-yl)phenyl]boronic acid can be used to label proteins, which aids in the study of protein function and interaction . This application is significant for understanding biological processes and developing therapeutic strategies.

Separation Technologies

[4-(Adamantan-1-yl)phenyl]boronic acid: is also employed in separation technologies. Its ability to form complexes with diols is exploited in chromatography for the separation of complex mixtures . This is particularly useful in the purification of biological samples and the analysis of chemical compounds.

Therapeutics Development

Lastly, [4-(Adamantan-1-yl)phenyl]boronic acid contributes to the development of therapeutics. Its properties are harnessed to create materials that can control the release of drugs like insulin . This has implications for the treatment of diseases such as diabetes, where controlled drug delivery is crucial for effective management.

properties

IUPAC Name

[4-(1-adamantyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO2/c18-17(19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18-19H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRCFNUBCUMANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Adamantan-1-yl)phenyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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